Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-9(15)7-6(10(12)14-8)4-3-5-13-7/h3-5,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJXZFJGLFUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Naphthyridines
Naphthyridines are nitrogen-containing heterocyclic compounds known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) and induced apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and caspase activation .
Antiviral Activity
Similar to other naphthyridine derivatives, this compound has shown potential as an antiviral agent. It has been reported to inhibit the replication of human cytomegalovirus (HCMV) by acting as an inhibitor of the viral endonuclease pUL89. This inhibition disrupts viral DNA synthesis, making it a candidate for further development in antiviral therapy .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as viral replication and cancer cell survival.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : this compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Study 1: Anticancer Effects
In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, a dose-dependent decrease in cell viability was observed. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
Case Study 2: Antiviral Efficacy
A study evaluating the antiviral efficacy against HCMV showed that treatment with this compound resulted in a significant reduction in viral load in infected human fibroblast cells. The compound demonstrated an IC50 value of 10 µM against HCMV replication .
Research Findings Summary
| Activity | IC50 Value | Cell Type / Pathogen | Mechanism |
|---|---|---|---|
| Anticancer | ~15 µM | MCF-7 Breast Cancer Cells | Induces apoptosis |
| Antiviral | ~10 µM | Human Cytomegalovirus | Inhibits viral endonuclease pUL89 |
| Antimicrobial | Varies | Various Bacterial Strains | Disrupts cell wall synthesis |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has been identified as a lead compound in various therapeutic areas:
-
Antimicrobial Activity :
- Research indicates that derivatives of naphthyridines exhibit notable antimicrobial properties. This compound may enhance antibiotic efficacy when used in combination therapies. For instance, studies have shown that naphthyridine derivatives can modulate the activity of existing antibiotics against resistant strains of bacteria .
-
Anticancer Potential :
- The compound's structural features allow it to interact with biological targets such as enzymes and receptors implicated in cancer progression. Initial studies suggest that it may inhibit specific pathways involved in tumor growth, warranting further investigation into its anticancer properties.
- Anti-inflammatory Effects :
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including:
- Bromination : Introduction of the bromine atom at the 5-position can be accomplished using brominating agents.
- Hydroxylation : The hydroxyl group at the 8-position is typically introduced via hydrolysis or oxidation reactions.
The development of derivatives has been a focus area to enhance pharmacological profiles. For example, modifications to the naphthyridine core can yield compounds with improved solubility and metabolic stability while retaining biological activity .
Case Study 1: Antileishmanial Activity
In a collaborative effort involving GlaxoSmithKline and the University of Dundee, an early compound derived from the naphthyridine family exhibited promising antileishmanial activity but faced challenges due to poor tolerability in vivo. Subsequent modifications aimed at enhancing metabolic stability resulted in compounds that maintained activity while improving safety profiles .
Case Study 2: Antibiotic Modulation
A study highlighted the ability of this compound to enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains. This was achieved through synergistic interactions that increased the overall antibacterial potency when combined with standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate to structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Ethyl 8-Hydroxy-5-Oxo-5,6-Dihydro-1,6-Naphthyridine-7-Carboxylate (Compound 150)
- Structural Differences : Replaces the bromine at position 5 with an oxo group, resulting in a partially saturated dihydro-naphthyridine core .
- Reactivity: The oxo group enables keto-enol tautomerism, enhancing hydrogen-bonding capacity and acidity compared to the brominated analog.
- Synthesis : Derived from isomerization of pyrrolo[3,4-b]pyridines using sodium ethoxide (40% yield) .
- Applications: Potential as a chelating agent or intermediate for heterocyclic expansions, contrasting with the brominated compound’s utility in cross-coupling reactions.
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
- Structural Differences : Fully saturated decahydro backbone with a sulfanylidene group at position 2 .
- Physicochemical Properties: Increased hydrophobicity due to sulfur and reduced aromaticity.
- Synthesis : Achieved via cyclization reactions under basic conditions, differing from the brominated compound’s reliance on electrophilic substitutions .
Ethyl 5-Amino-7-Benzylseleno-8-Cyano-2-Methyl-1,6-Naphthyridine-3-Carboxylate (Compound 42)
- Substituent Effects: Incorporates amino, cyano, and benzylseleno groups, creating a multifunctionalized system .
- Reactivity: The amino group enables nucleophilic reactions, while the benzylseleno moiety offers unique redox properties. In contrast, the brominated compound’s reactivity centers on halogen-based substitutions (e.g., Suzuki couplings).
- Applications: Potential in catalysis or selenoprotein mimics, diverging from the brominated analog’s role in kinase inhibition studies.
Ethyl 2-Hydroxy-5,6,7,8-Tetrahydro-1,6-Naphthyridine-5-Carboxylate Hydrochloride
- Structural Differences : Tetrahydro backbone with a hydroxyl group at position 2 and a carboxylate at position 5 .
- Solubility : The hydrochloride salt and partial saturation improve aqueous solubility, unlike the fully aromatic brominated compound.
- Synthetic Route : Prepared via reductive cyclization, contrasting with the brominated derivative’s electrophilic bromination steps .
Comparative Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound | C₁₁H₉BrN₂O₃ | 297.11 | Br (C5), OH (C8), COOEt (C7) | Low in water, moderate in DMSO | Electrophilic bromine for cross-coupling |
| Ethyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | O (C5), OH (C8), COOEt (C7) | Moderate in polar solvents | Keto-enol tautomerism for chelation |
| (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate | C₁₁H₁₇NO₂S | 239.32 | S (C2), decahydro backbone | Low in water, high in THF | Sulfur-mediated redox reactions |
Key Research Findings
- Bromine vs. Oxo Groups : Bromine enhances electrophilic reactivity (e.g., Suzuki couplings), while oxo groups promote hydrogen bonding and metal coordination .
- Ester Effects : Ethyl esters generally offer better lipid solubility than methyl analogs, impacting bioavailability in drug design .
- Saturation Impact : Saturated derivatives (e.g., tetrahydro or decahydro) exhibit improved solubility but reduced aromatic conjugation, limiting electronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
